molecular formula C6H9NO B8575602 Methyl pent-4-ynimidate CAS No. 624728-35-4

Methyl pent-4-ynimidate

Cat. No.: B8575602
CAS No.: 624728-35-4
M. Wt: 111.14 g/mol
InChI Key: TZKMWNGYKKJLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pent-4-ynimidate is an imidate ester characterized by a pent-4-ynyl group attached to an imidate functional group (RC(OR)=NH). Imidates are versatile intermediates in organic synthesis, particularly in the formation of amidines, protection of amines, and participation in nucleophilic substitution reactions due to their electrophilic carbon center . The pent-4-ynyl moiety introduces alkyne functionality, which can facilitate click chemistry or further derivatization.

Properties

CAS No.

624728-35-4

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

methyl pent-4-ynimidate

InChI

InChI=1S/C6H9NO/c1-3-4-5-6(7)8-2/h1,7H,4-5H2,2H3

InChI Key

TZKMWNGYKKJLNH-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methyl Esters (e.g., Methyl Salicylate) : Methyl esters (RCOOCH₃) are less electrophilic than imidates due to the absence of an imine-like structure. Methyl salicylate, for instance, is widely used as a flavoring agent and anti-inflammatory drug, leveraging its ester group’s stability and slow hydrolysis .
  • Benzimidazoles (e.g., 2-Methyl Benzimidazole) : Benzimidazoles contain a fused benzene and imidazole ring. Unlike methyl pent-4-ynimidate, they are aromatic and exhibit biological activity (e.g., anthelmintic drugs), relying on hydrogen bonding and π-stacking interactions .
  • Methyl Glucopyranoside Derivatives: These sugar-based esters (e.g., methyl 6-O-benzenesulphonyl-α-D-glucopyranoside) prioritize steric effects and regioselectivity in glycosylation reactions, contrasting with the alkyne-driven reactivity of this compound .

Physical and Chemical Properties

The table below compares inferred properties of this compound with methyl salicylate and 2-methyl benzimidazole, based on structural analogs and evidence from methyl ester data :

Property This compound (Inferred) Methyl Salicylate 2-Methyl Benzimidazole
Molecular Weight (g/mol) ~141.2 152.15 132.16
Boiling Point (°C) ~180–200 222 300 (decomposes)
Solubility in Water Low (alkyne hydrophobicity) Slightly soluble (1.2 g/L) Insoluble
Key Reactivity Nucleophilic substitution, alkyne Ester hydrolysis Cyclization, hydrogen bonding

Q & A

Q. What controls are essential when evaluating this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Include negative controls (e.g., reactions without catalyst or ligand) to confirm catalytic activity.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene in GC) to quantify yields. Compare turnover frequencies (TOF) with literature benchmarks for palladium/copper systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.